3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Drug Metabolism CYP Inhibition in vitro ADME

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 2028164-43-2) is a halogenated heterocyclic building block classified as a trisubstituted isoxazole-4-carboxylic acid. Its molecular formula is C₁₁H₇BrFNO₃ with a molecular weight of 300.08 g/mol, placing it within the widely researched family of 3-aryl-5-methylisoxazole-4-carboxylic acids.

Molecular Formula C11H7BrFNO3
Molecular Weight 300.08 g/mol
Cat. No. B15326355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC11H7BrFNO3
Molecular Weight300.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C(=CC=C2)Br)F)C(=O)O
InChIInChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)
InChIKeyYGAWIJLESNYLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: Chemical Identity and Compound Class for Procurement


3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 2028164-43-2) is a halogenated heterocyclic building block classified as a trisubstituted isoxazole-4-carboxylic acid . Its molecular formula is C₁₁H₇BrFNO₃ with a molecular weight of 300.08 g/mol, placing it within the widely researched family of 3-aryl-5-methylisoxazole-4-carboxylic acids . The compound is commercially available as a research chemical (≥95% purity) and is principally utilized as a synthetic intermediate for the construction of fluorophenyl-isoxazole-carboxamide derivatives, a scaffold with recognized antiproliferative potential [1].

Why In-Class Halogenated Isoxazole-4-carboxylic Acids Cannot Simply Substitute 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid


Within the 3-aryl-5-methylisoxazole-4-carboxylic acid family, the precise halogenation pattern on the 3-phenyl ring exerts significant control over both physicochemical properties and biological activity. Literature demonstrates that moving bromine from the 3-position (meta) to the 4-position (para) alters the electronic landscape of the aromatic ring, which directly affects downstream structure-activity relationships (SAR) in carboxamide products [1][2]. Further, in vitro CYP inhibition profiling shows that even minor halogen substitutions (e.g., exchanging the phenyl ring substitution from 3-bromo-2-fluoro to a 2-chloro-6-fluoro pattern) can shift the compound's interaction profile with metabolic enzymes [3]. These structure-dependent performance variations mean that swapping the target compound for a 'close' analog in either a building block synthesis or a screening collection will confound SAR interpretation and irreversibly alter lead optimization trajectories.

Quantitative Evidence Differentiating 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from Its Closest Analogs


CYP2C19 Enzyme Inhibition: Head-to-Head with an In-Class Comparator

In direct comparison within the BindingDB database, a compound from the same fluorophenyl-isoxazole-4-carboxylic acid chemotype—differing only in the phenyl ring halogen pattern—exhibits quantifiably different CYP2C19 inhibition. The target compound's structural analog (CHEMBL2018907) shows a Ki of 70 nM against recombinant CYP2C19, representing approximately 714-fold stronger inhibition than the target compound's scaffold-consistent entry (CHEMBL2018913, which has a Ki of 5.00 × 10⁴ nM) [1]. This indicates that the specific 3-bromo-2-fluorophenyl substitution pattern of the target compound is associated with low-potency CYP2C19 interaction, a desirable feature when seeking to minimize metabolic liabilities in early lead series.

Drug Metabolism CYP Inhibition in vitro ADME

Computed LogP and pKa: Physicochemical Differentiation from Common Analogs

Predicted physicochemical parameters for 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid highlight its differential properties from the widely available 3-(4-fluorophenyl) analog. The target compound is predicted to have a pKa of approximately 2.21 (acidic strength), a boiling point of 388.3 °C, and a density of 1.668 g/cm³ . In contrast, the 4-fluorophenyl analog (CAS 1736-21-6) has a reported molecular weight of 221.18 g/mol compared to the target compound's 300.08 g/mol, representing a ~36% increase in mass due to the bromine atom . This mass difference provides an inherent advantage in mass spectrometry-based screening workflows and can serve as a straightforward analytical marker of chemical identity.

Physicochemical Properties Lipophilicity Drug-likeness Predictions

Synthetic Versatility as a Carboxylic Acid Building Block: Enabling the Fluorophenyl-Isoxazole-Carboxamide Scaffold

The compound's primary value proposition lies in its function as a precursor to bioactive 5-methylisoxazole-4-carboxamides. In a 2021 study by Hawash et al., a panel of fluorophenyl-isoxazole-carboxamide derivatives synthesized from a closely related 5-methylisoxazole-4-carboxylic acid core exhibited potent antiproliferative activity, with the most potent compound (2f) achieving IC₅₀ values of 5.76 µg/mL against Hep3B and 34.64 µg/mL against HepG2 liver cancer cell lines [1]. Several derivatives demonstrated IC₅₀ values within the 7.66–11.60 µg/mL range against Hep3B, confirming that the 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold can yield active anticancer leads [1]. The target compound's unique 3-bromo-2-fluorophenyl substitution pattern provides a distinct and underexplored point of diversification within this validated scaffold space.

Medicinal Chemistry Library Synthesis Carboxamide Derivatives

Compliance with Drug-Likeness Rules in Chemo-Informatics Analysis

Chemo-informatics analysis of the fluorophenyl-isoxazole-carboxamide series demonstrated that all synthesized derivatives (compounds 2a–2f) based on the 5-methylisoxazole-4-carboxylic acid core comply with Lipinski's Rule of Five, indicating favorable drug-like properties [1]. While this analysis was performed on the final carboxamide derivatives, it confirms that the core scaffold is compatible with lead-like physicochemical space, supporting its use in the procurement of screening libraries and medicinal chemistry programs.

Cheminformatics Lipinski's Rule of Five Drug Design

Optimal Research and Industrial Applications for 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid


Medicinal Chemistry: Diversification of the Fluorophenyl-Isoxazole-Carboxamide Anticancer Series

The established anticancer activity of fluorophenyl-isoxazole-carboxamides (IC₅₀ values down to 5.76 µg/mL against Hep3B) [1] makes 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid a strategic choice for synthesizing novel analogs. Its 3-bromo substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling systematic exploration of SAR around the previously uncharacterized 3-bromo-2-fluorophenyl region. Procurement of this building block is justified when expanding a lead series that has already demonstrated on-target activity.

High-Throughput Screening (HTS) Library Enrichment

Given the scaffold's compliance with Lipinski's rules [1] and the distinct isotopic signature from the bromine atom , this compound is suitable for inclusion in diversity-oriented screening collections. Its unique mass signature facilitates hit deconvolution by LC-MS, and the carboxylic acid functionality allows for straightforward derivatization into amides, esters, or other screening-relevant chemotypes.

ADME Profiling and CYP Interaction Studies

The availability of CYP inhibition data for structurally related fluorophenyl-isoxazole-4-carboxylic acid derivatives [2] positions this compound as a useful probe for investigating structure–metabolism relationships within the isoxazole series. Using this compound in head-to-head CYP panels alongside analogs with different halogen patterns can generate SAR insights that guide the selection of lead candidates with favorable metabolic stability.

Quote Request

Request a Quote for 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.